2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core structure that combines pyrrole and quinoxaline moieties. The molecule features:
- Position 1: A 4-ethoxyphenyl substituent (ethoxy group at the para position of the phenyl ring).
- Position 3: A carboxamide group linked to a 2-(4-methoxyphenyl)ethyl chain.
The ethoxy and methoxy substituents modulate electronic properties and solubility, while the extended ethyl linkage in the carboxamide side chain may improve conformational flexibility for target binding. Pyrroloquinoxaline derivatives are frequently explored for kinase inhibition, anticancer, or CNS applications due to their planar aromatic systems and ability to interact with hydrophobic enzyme pockets.
Properties
Molecular Formula |
C28H27N5O3 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H27N5O3/c1-3-36-21-14-10-19(11-15-21)33-26(29)24(25-27(33)32-23-7-5-4-6-22(23)31-25)28(34)30-17-16-18-8-12-20(35-2)13-9-18/h4-15H,3,16-17,29H2,1-2H3,(H,30,34) |
InChI Key |
UTNPSROPRIJBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=C(C=C5)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrroloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and analogous pyrroloquinoxaline derivatives are analyzed below.
Structural Modifications and Substituent Effects
Physicochemical Properties
- Target Compound : The 4-ethoxyphenyl group balances lipophilicity (logP ~3.5 estimated) and solubility, while the methoxyethyl chain may improve water solubility via ether-oxygen hydrogen bonding.
- Dimethoxy Analog () : Additional methoxy groups lower logP (~2.8) but increase polar surface area, enhancing aqueous solubility .
Pharmacological Implications
- Target Compound : The ethoxy and methoxy groups may favor blood-brain barrier penetration, suggesting CNS applications. The carboxamide’s ethyl linkage could enhance binding to flexible enzyme regions (e.g., kinase ATP pockets).
- Bromo Analog () : Bromine’s steric bulk and electronegativity may improve selectivity for hydrophobic enzyme domains but reduce oral bioavailability .
- Chloro-Methoxy Analog () : Chlorine’s electron-withdrawing effects could enhance binding to targets like topoisomerases or serotonin receptors .
Research Findings and Data Tables
Table 1: Key Physicochemical Comparisons
Biological Activity
The compound 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of the compound can be described as follows:
- Core Structure : Pyrrolo[2,3-b]quinoxaline
- Functional Groups :
- Amino group at position 2
- Ethoxyphenyl at position 1
- Methoxyphenyl ethyl at position N
- Carboxamide at position 3
This unique arrangement contributes to its biological properties.
Anticancer Properties
Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study highlighted that certain pyrroloquinoxaline derivatives demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, suggesting potent anticancer effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Pyrroloquinoxaline Derivative A | HCT-116 | 1.9 |
| Pyrroloquinoxaline Derivative B | MCF-7 | 2.3 |
| Doxorubicin (Control) | HCT-116 | 3.23 |
Antiviral Activity
Pyrroloquinoxalines have also been investigated for antiviral properties. Some derivatives have shown effectiveness against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than traditional antiviral agents .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : Some studies suggest that pyrroloquinoxalines can inhibit kinases involved in cancer progression.
- Modulation of Estrogen Receptors : Certain derivatives have been shown to modulate estrogen receptor activity, which may be beneficial in hormone-responsive cancers .
Study 1: Anticancer Efficacy
In a controlled study, the anticancer efficacy of a related pyrroloquinoxaline was evaluated in vivo using xenograft models. The compound significantly reduced tumor growth compared to the control group, demonstrating its potential as a therapeutic agent .
Study 2: Antiviral Activity Assessment
Another study assessed the antiviral activity of various pyrroloquinoxaline derivatives against TMV. The results indicated that several compounds exhibited protective effects, with EC50 values comparable to established antiviral drugs .
Synthesis and Derivatives
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions. Recent advancements have introduced novel synthetic routes that enhance yield and purity, making it easier to explore structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
